

The effect of organic additives on copper methane sulfonate electroplating.

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Compound of Interest

Compound Name: *Copper methane sulfonate*

Cat. No.: *B1587584*

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Technical Support Center: Copper Methane Sulfonate Electroplating

Welcome to the technical support center for **copper methane sulfonate** (MSA) electroplating. This guide is designed for researchers and scientists navigating the complexities of using organic additives to achieve high-quality copper deposits. Here, we move beyond simple protocols to explore the causality behind common experimental challenges, providing you with the insights needed to troubleshoot effectively and optimize your results.

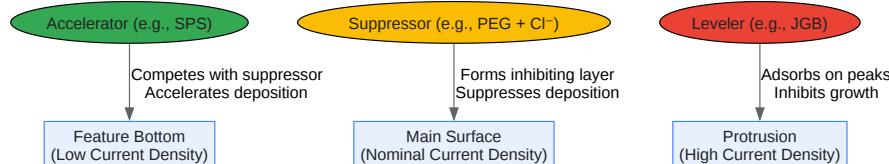
Section 1: The Role of Organic Additives: A Synergistic Trio

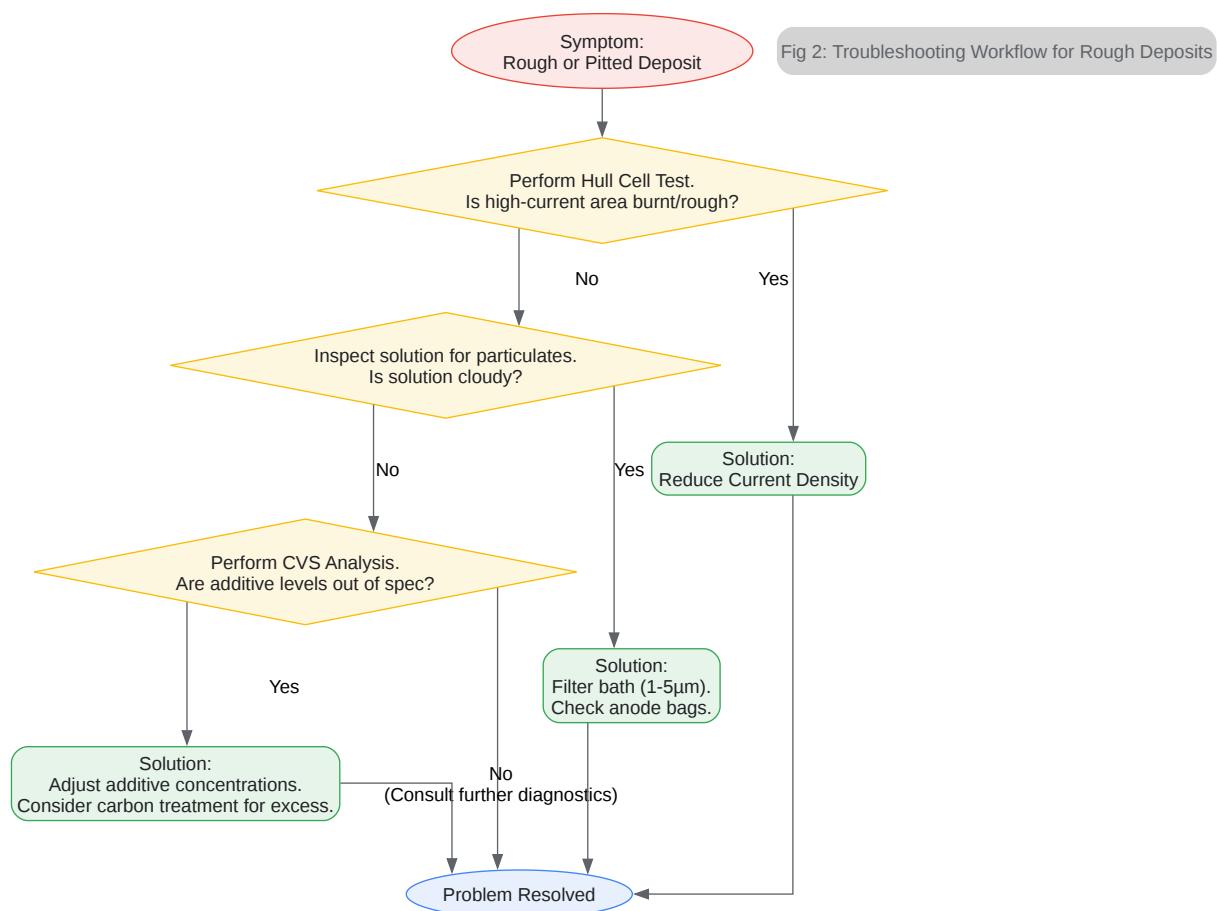
In copper MSA electroplating, achieving a smooth, uniform, and void-free deposit, especially in high-aspect-ratio features, is impossible without a carefully balanced system of organic additives.^[1] These components work in a complex, synergistic manner to control the local deposition rate.^[2] The three primary types are suppressors, accelerators, and levelers.^[3]

- Suppressors: Typically high-molecular-weight polymers like Polyethylene Glycol (PEG), suppressors form an inhibiting layer on the cathode surface.^[4] This action, which requires the presence of chloride ions to form a PEG-Cu⁺-Cl⁻ complex, uniformly reduces the overall copper deposition rate.^{[5][6][7]} This suppression is crucial for preventing rapid, uncontrolled plating on exposed surfaces.

- Accelerators: Also known as brighteners, these are typically sulfur-containing molecules like bis-(3-sulfopropyl) disulfide (SPS).[8] Accelerators compete with the suppressor for surface sites, locally negating the inhibiting effect and accelerating copper deposition.[9][10] Due to their smaller size, they diffuse more quickly into recessed areas and features, promoting the desired "bottom-up" fill.[4]
- Levelers: Levelers are often nitrogen-containing organic compounds, such as Janus Green B (JGB), that preferentially adsorb on high-current-density areas, like protrusions or "bumps" on the surface.[8][11][12] By inhibiting deposition at these peaks, they allow the recessed areas to "catch up," resulting in a smoother, more planar surface.[13]

The interplay between these additives is a dynamic competition governed by potential, diffusion, and surface geometry.



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References

- 1. "Synthesis and Evaluation of Organic Additives for Copper Electroplatin" by Yue-Hui Zhai, Yi-Xiao Peng et al. [jelectrochem.xmu.edu.cn]
- 2. mdpi.com [mdpi.com]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. scirp.org [scirp.org]
- 5. electrochem.org [electrochem.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. imapsource.org [imapsource.org]
- 9. Investigation of competitive adsorption between accelerator and suppressor in TSV copper electroplating | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. Electroplated Copper Additives for Advanced Packaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
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